2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide
Description
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide features a 1,2-dihydropyridin-2-one core substituted at position 3 with an azepane-1-sulfonyl group. The acetamide linker connects this core to a benzyl group, forming a structurally distinct molecule.
Key structural attributes include:
- 2-Oxo-1,2-dihydropyridinyl core: A partially unsaturated ring system that may participate in π-stacking or redox reactions.
- Benzylacetamide side chain: A lipophilic substituent that influences membrane permeability and target binding.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-19(21-15-17-9-4-3-5-10-17)16-22-12-8-11-18(20(22)25)28(26,27)23-13-6-1-2-7-14-23/h3-5,8-12H,1-2,6-7,13-16H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIOWKHUVBRNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Modified Acetamide Substituents
Example :
- 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide (CAS: 1251628-99-5) Difference: Replacement of the benzyl group with a 3-ethylphenyl substituent.
2-Oxoindoline Derivatives ()
Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide and IK (Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) share a 2-oxo heterocyclic core but replace pyridine with indoline .
- Key Differences :
- Indoline vs. Pyridine : Indoline’s fused benzene ring enhances aromaticity and may alter electronic properties.
- Biological Relevance : Indoline derivatives are often explored as kinase inhibitors or antimicrobial agents, suggesting the target compound’s pyridine core could offer distinct reactivity.
MCHR1 Antagonists ()
Compounds like FE@SNAP and SNAP-7941 incorporate a 2-oxo-tetrahydropyrimidinecarboxylate core with fluorinated substituents.
- Contrast :
N,O-Bidentate Directing Group Compounds ()
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate group for metal-catalyzed C–H activation.
Solubility and Lipophilicity
Hydrogen-Bonding and Crystal Packing
- The sulfonamide and 2-oxo groups form strong hydrogen bonds, as observed in SHELX-refined structures (). This contrasts with indoline derivatives, where enol-keto tautomerism may alter packing patterns .
Biological Activity
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide is a complex organic molecule that exhibits significant potential in various biological applications. Its unique structural characteristics, including a dihydropyridine ring and azepane sulfonyl group, suggest a diverse range of biological activities.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures often exhibit significant antimicrobial activity. For instance, derivatives of dihydropyridine have been shown to possess antibacterial and antifungal properties. A study demonstrated that related compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Research has highlighted the potential of this compound as an HIV integrase inhibitor. Integrase inhibitors are crucial in the treatment of HIV as they prevent viral replication. In vitro studies have shown that related compounds can significantly reduce viral load in infected cell cultures . The compound's ability to interact with viral enzymes suggests its potential as part of combination therapies for HIV.
Cytotoxic Effects
The cytotoxicity of This compound has been evaluated against various cancer cell lines. A study reported that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may facilitate interactions with enzyme active sites, inhibiting their function.
- Receptor Binding : The benzylacetamide moiety can enhance binding affinity to certain receptors involved in cellular signaling pathways.
Case Study 1: Antiviral Efficacy
In a controlled study, researchers tested the antiviral efficacy of the compound against HIV in human cell lines. The results indicated a significant decrease in viral replication rates, supporting its role as a potential therapeutic agent for HIV .
Case Study 2: Antimicrobial Activity
A series of assays were conducted to evaluate the antimicrobial properties of structurally similar compounds. The results showed that certain derivatives inhibited bacterial growth by disrupting cell wall synthesis, highlighting the potential application of this class of compounds in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
